2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide
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Overview
Description
The compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a cyclopropyl group, a pyrimidinyl group, a pyrazolyl group, and a pyridinyl group .Chemical Reactions Analysis
The compound, due to its functional groups, can undergo various chemical reactions. For example, it can react with aliphatic amines to form corresponding acetamides .Scientific Research Applications
Antimicrobial Activity
Research has explored the synthesis of new heterocyclic compounds incorporating the core structure of 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide. These compounds have been evaluated for their antimicrobial properties. For instance, compounds synthesized from aminopyrazole and related structures demonstrated antimicrobial activity (Bondock, Rabie, Etman, & Fadda, 2008).
Synthesis of Novel Heterocycles
The synthesis of novel heterocycles using derivatives of this compound has been a significant area of research. These include the synthesis of isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which are important in the development of new pharmacologically active compounds (Rahmouni et al., 2014).
Antitumor and Cytotoxic Activity
Some derivatives of this compound have shown potential in anticancer research. New pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing promising results in inhibiting cancer cell growth (Rahmouni et al., 2016). Additionally, certain derivatives have been tested for their cytotoxic activity against cancer cell lines, indicating their potential as anticancer agents (Al-Sanea et al., 2020).
Insecticidal and Antibacterial Potential
Research has also been conducted on the synthesis of pyrimidine linked pyrazole heterocyclic compounds, which were evaluated for their insecticidal and antibacterial potential. These studies contribute to the development of new agents for pest control and bacterial infections (Deohate & Palaspagar, 2020).
Chemical Reactivity and Structural Analysis
Studies on the synthesis and chemical reactivity of certain derivatives have provided insights into the construction of nitrogen heterocyclic compounds and their potential applications in various fields. This includes research on the crystal structures of related compounds, enhancing understanding of their chemical properties (Farouk, Ibrahim, & El-Gohary, 2021); (Subasri et al., 2016).
Future Directions
Properties
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-24-10-15(9-23-24)16-6-13(4-5-20-16)8-21-18(26)11-25-12-22-17(7-19(25)27)14-2-3-14/h4-7,9-10,12,14H,2-3,8,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDCEOBVPFTBNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CN3C=NC(=CC3=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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